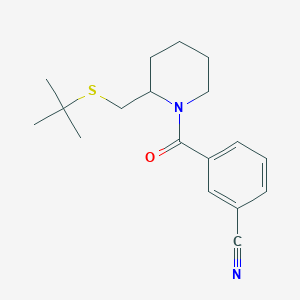

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The compound also has a tert-butylthio group and a benzonitrile group attached to it.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butylthio group, and the attachment of the benzonitrile group. Piperidines can be synthesized through various intra- and intermolecular reactions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . The tert-butylthio group and the benzonitrile group would also have their own characteristic reactivities.

Wissenschaftliche Forschungsanwendungen

Small Molecule Fixation and Catalysis

Research involving bifunctional frustrated Lewis pairs, such as 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, showcases the potential for small molecule fixation, including carbon dioxide and benzonitrile derivatives. These compounds facilitate the formation of adducts through reactions that proceed via low-energy barriers, highlighting a pathway for the development of carbon capture technologies and synthesis of complex organic molecules (Theuergarten et al., 2012).

Oxidation Reactions and Green Chemistry

The development of metal-free catalytic systems for oxidation reactions, as demonstrated by the iodine–pyridine–tert-butylhydroperoxide system, indicates the utility of tert-butyl groups in promoting environmentally benign transformations. This approach enables the efficient oxidation of benzylic methylenes and primary amines under solvent-free conditions, contributing to the field of green chemistry by avoiding the use of hazardous reagents and organic solvents (Green Chemistry, 2009).

Heterocyclic Chemistry and Drug Synthesis

In the realm of heterocyclic chemistry, compounds like 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates have been explored. These reactions yield various heterocycles, demonstrating the versatility of nitrile and thiocyanate functionalities in synthesizing biologically active molecules, which could have implications for pharmaceutical development (Greig et al., 1987).

Synthesis of Novel Heterocycles

The synthesis of novel thiazolo[3,2-a]pyridines and related heterocycles, incorporating morpholin-4-yl moieties, showcases the potential of incorporating tert-butylthio groups into complex molecular architectures. These compounds have been synthesized through a variety of reactions, including condensation and cyclocondensation, expanding the toolkit available for the construction of molecules with potential therapeutic value (Lamphon et al., 2004).

Advanced Materials and Ligand Design

In materials science and ligand design, research into mixed ligand tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with dicarboxylic acids, leverages the structural motifs similar to tert-butylthio derivatives. These studies underscore the potential for designing novel coordination compounds with applications ranging from catalysis to imaging, reflecting the broad utility of these chemical frameworks in developing new materials and diagnostic agents (Mundwiler et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile are currently unknown . This compound is a member of the piperidine class of compounds, which are known to be important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-18(2,3)22-13-16-9-4-5-10-20(16)17(21)15-8-6-7-14(11-15)12-19/h6-8,11,16H,4-5,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEUMKICKFGTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[3-(1,3-thiazol-2-ylsulfanyl)propyl]pyridine-2-carboxamide](/img/structure/B2773239.png)

![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)

![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)